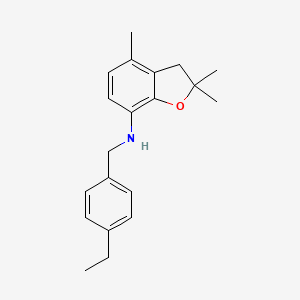
3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is a pyrrolidine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions in research.
Wirkmechanismus
The mechanism of action of 3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide is not fully understood. However, it is believed to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various cognitive processes such as learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide has a significant effect on the central nervous system. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have anxiolytic and antidepressant effects in various behavioral tests.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide in lab experiments include its high potency and selectivity for the α7 nicotinic acetylcholine receptor. However, its limitations include its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide. These include further studies on its mechanism of action, its potential therapeutic applications in various neurological disorders, and the development of more potent and selective analogs. Additionally, research can be focused on improving its solubility in water to make it more practical for use in experiments.
In conclusion, 3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide is a promising compound that has shown potential in various scientific research studies. Its pharmacological properties and mechanism of action make it an interesting target for further research and development of potential therapeutic applications.
Synthesemethoden
The synthesis of 3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide involves the reaction of cyclopropylmethanol with pyridine-2-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then reacted with pyrrolidine-1-carboxylic acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have a significant effect on the central nervous system and has shown potential in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(17-9-13-3-1-2-7-16-13)18-8-6-14(10-18)20-11-12-4-5-12/h1-3,7,12,14H,4-6,8-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSCCYZUFKJQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2906607.png)
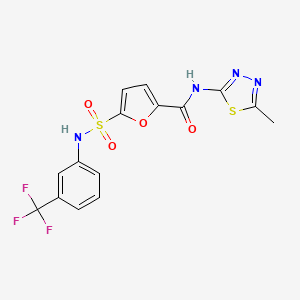
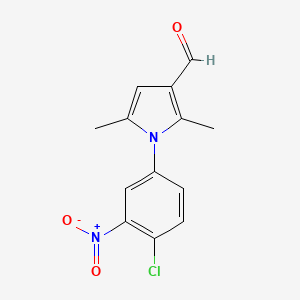
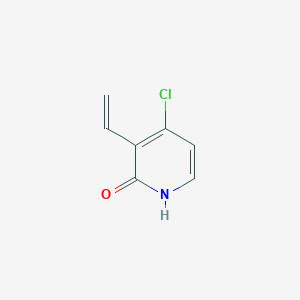
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2906614.png)
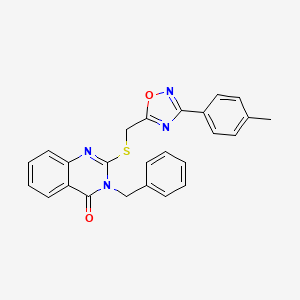

![2-{3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2906621.png)
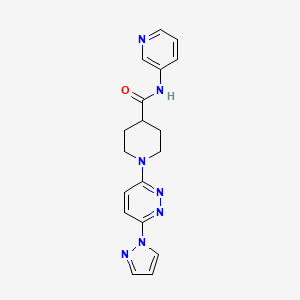
triazin-4-one](/img/structure/B2906623.png)


![9-(3,5-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
